2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide is a complex organic compound that features a unique combination of indole, triazole, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps:
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Formation of the Indole Derivative:
- Starting with an indole precursor, the indole ring is functionalized to introduce the necessary substituents.
- Common reagents: Indole, alkyl halides, and base catalysts.
-
Synthesis of the Triazole Ring:
- The triazole ring is synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
- Common reagents: Hydrazine hydrate, alkylating agents, and acidic or basic catalysts.
-
Thioether Formation:
- The indole and triazole intermediates are coupled through a thioether linkage.
- Common reagents: Thiol derivatives and coupling agents like DCC (dicyclohexylcarbodiimide).
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Acetamide Formation:
- The final step involves the acylation of the intermediate with an acetamide derivative.
- Common reagents: Acetyl chloride or acetic anhydride, and base catalysts.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity, utilizing large-scale reactors and continuous flow processes to ensure efficiency and scalability.
Types of Reactions:
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Oxidation:
- The compound can undergo oxidation reactions, particularly at the indole and triazole rings.
- Common reagents: Oxidizing agents like potassium permanganate or hydrogen peroxide.
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Reduction:
- Reduction reactions can target the carbonyl group in the acetamide moiety.
- Common reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
-
Substitution:
- The compound can participate in nucleophilic substitution reactions, especially at the ethoxyphenyl group.
- Common reagents: Nucleophiles like amines or thiols.
Major Products:
- Oxidation products may include hydroxylated derivatives.
- Reduction products may include alcohols or amines.
- Substitution products depend on the nucleophile used, potentially forming various substituted derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology and Medicine:
- Investigated for its potential as an anticancer agent due to its ability to interact with biological targets.
- Explored for antimicrobial properties, showing activity against various bacterial and fungal strains.
Industry:
- Potential applications in the development of new materials with specific electronic or optical properties.
- Used in the synthesis of dyes and pigments due to its chromophoric groups.
Mechanism of Action
The mechanism by which 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide exerts its effects involves interaction with specific molecular targets:
-
Molecular Targets:
- Enzymes involved in cell proliferation and apoptosis.
- Receptors and ion channels in microbial cells.
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Pathways Involved:
- Induction of apoptosis in cancer cells through mitochondrial pathways.
- Inhibition of key enzymes in microbial metabolism, leading to cell death.
Comparison with Similar Compounds
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide: Lacks the ethoxy group, potentially altering its biological activity.
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide: Contains a methoxy group instead of an ethoxy group, which may affect its solubility and reactivity.
Uniqueness:
- The presence of the ethoxy group in 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
This compound’s unique structure and functional groups make it a valuable subject for ongoing research in various scientific fields.
Biological Activity
The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide , a member of the triazole family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects, supported by recent research findings and case studies.
Structure and Properties
This compound features a complex structure that includes an indole moiety and a 1,2,4-triazole ring, which are known for their biological activity. The presence of sulfur in the thioether linkage further enhances its potential interactions with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of triazole derivatives against various pathogens. For instance, compounds similar to the one have shown minimal inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL against resistant strains such as Staphylococcus aureus (MRSA) . The structure-activity relationship (SAR) indicates that modifications on the phenyl ring significantly influence antibacterial potency.
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
Triazole derivative A | 0.25 | MRSA |
Triazole derivative B | 0.68 | Vancomycin-resistant Enterococcus faecalis |
Antifungal Activity
The antifungal properties of triazoles have also been extensively documented. The compound exhibits notable activity against common fungal pathogens. For example, derivatives have demonstrated effectiveness against Candida albicans with MIC values comparable to standard antifungal agents .
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
Triazole derivative C | 3.125 | Candida albicans |
Triazole derivative D | 8 | Aspergillus niger |
Anticancer Activity
The anticancer potential of triazoles is particularly promising. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have reported IC50 values in the micromolar range against breast and lung cancer cell lines .
Compound | IC50 (μM) | Cancer Cell Line |
---|---|---|
Triazole derivative E | 5.0 | MCF-7 (breast cancer) |
Triazole derivative F | 10.0 | A549 (lung cancer) |
Anti-inflammatory Activity
Additionally, compounds within this class exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial for developing treatments for inflammatory diseases .
Case Studies
- Study on Antibacterial Efficacy : A recent study synthesized various triazole derivatives and evaluated their antibacterial properties against a panel of pathogens. The results indicated that specific modifications increased potency against resistant strains significantly .
- Anticancer Mechanism Investigation : Another research focused on the mechanism of action of triazoles in cancer cells, revealing that these compounds could induce apoptosis via mitochondrial pathways .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-3-28-15-10-8-14(9-11-15)23-19(27)13-29-21-25-24-20(26(21)2)17-12-22-18-7-5-4-6-16(17)18/h4-12,22H,3,13H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOGCGFFFBZJPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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